FR900098 Shows 2.6-Fold Higher Potency Than Fosmidomycin Against Clinical P. falciparum Isolates
In a direct head-to-head study using fresh clinical isolates of Plasmodium falciparum from Cameroon (n=34), FR900098 demonstrated 2.6-fold higher potency than fosmidomycin. The geometric mean IC50 values were 118 nM for FR900098 versus 301 nM for fosmidomycin [1]. This same study further validated the trend using another derivative, TH II46, which was 1.7-fold more potent than fosmidomycin (geometric mean IC50: 249 nM vs 413 nM; n=33) [1]. Critically, no correlation was observed between fosmidomycin susceptibility and chloroquine or pyrimethamine resistance, confirming the absence of in vitro cross-resistance [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) against clinical P. falciparum isolates |
|---|---|
| Target Compound Data | Geometric mean IC50 = 301 nM (n=34); 413 nM (n=33, second experiment series) |
| Comparator Or Baseline | FR900098: geometric mean IC50 = 118 nM (n=34); TH II46: geometric mean IC50 = 249 nM (n=33) |
| Quantified Difference | FR900098 is 2.6-fold more potent than fosmidomycin; TH II46 is 1.7-fold more potent than fosmidomycin |
| Conditions | Radioisotopic assay; RPMI 1640 medium with 10% fetal bovine serum; fresh clinical isolates from Cameroon |
Why This Matters
Procurement decisions between fosmidomycin and FR900098 must account for the 2.6-fold potency differential—FR900098 may be preferred for high-sensitivity screening, while fosmidomycin provides a lower-potency baseline control with extensive clinical safety data.
- [1] Tahar R, Basco LK. Molecular epidemiology of malaria in Cameroon. XXV. In vitro activity of fosmidomycin and its derivatives against fresh clinical isolates of Plasmodium falciparum and sequence analysis of 1-deoxy-D-xylulose 5-phosphate reductoisomerase. Am J Trop Med Hyg. 2007;77(2):214-220. View Source
